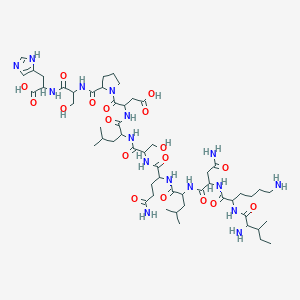

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH

Beschreibung

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including the non-standard residue xiIle (a modified isoleucine). Classified under "Organic acids and derivatives > Peptides" , its InChIKey (VAHKAFBZNSITPU-UHFFFAOYSA-N) confirms a complex stereochemistry. While its biological activity remains underexplored in the provided evidence, its design suggests applications in mimicking natural peptides with enhanced metabolic stability due to DL-configurations.

Eigenschaften

IUPAC Name |

3-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[2-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWFYIDIZXNRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90N16O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung von Aminosäuren: Jede Aminosäure wird unter Verwendung von Reagenzien wie Carbodiimiden (z. B. DCC) oder Uroniumsalzen (z. B. HBTU) aktiviert, um reaktive Zwischenprodukte zu bilden.

Kupplung: Die aktivierten Aminosäuren werden unter milden Bedingungen an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden unter Verwendung von Reagenzien wie Trifluoressigsäure (TFA) entfernt.

Spaltung: Das vollständige Peptid wird mit einem Spaltungsgemisch vom Harz abgespalten, das häufig TFA und Scavenger wie Wasser oder Triisopropylsilan enthält.

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab wird das Verfahren unter Verwendung von automatisierten Peptidsynthesizern hochskaliert. Diese Maschinen können größere Mengen an Reagenzien und Harzen verarbeiten und so eine gleichbleibende Qualität und Ausbeute gewährleisten. Die Reinigung des Peptids erfolgt typischerweise durch Hochleistungsflüssigchromatographie (HPLC), gefolgt von Lyophilisation, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann an bestimmten Aminosäureresten, wie Methionin oder Cystein, oxidiert werden, falls vorhanden.

Reduktion: Disulfidbrücken können gegebenenfalls mit Hilfe von Reagenzien wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste können mit anderen funktionellen Gruppen substituiert werden, indem spezifische Reagenzien verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Perameisensäure.

Reduktion: DTT oder β-Mercaptoethanol.

Substitution: Nukleophile Reagenzien wie Natriumazid (NaN₃) für die Azidsubstitution.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonderivaten führen, während die Reduktion freie Thiolgruppen ergibt.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Research

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu has been studied for its potential role in modulating insulin sensitivity and glucose metabolism. Peptides similar to this compound have shown promise in enhancing insulin signaling pathways, thereby aiding in the management of diabetes.

Case Study : A study demonstrated that peptides derived from similar sequences improved glucose uptake in muscle cells, indicating a potential application in diabetes treatment .

Neuroprotective Effects

Research indicates that certain peptide sequences can exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

Case Study : In vitro studies have shown that peptides with similar structures can protect neuronal cells from apoptosis induced by oxidative stress .

Protein Interaction Studies

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu can be utilized to study protein-protein interactions due to its ability to mimic natural substrates or inhibitors.

Data Table: Protein Interaction Studies

| Peptide | Target Protein | Interaction Type | Reference |

|---|---|---|---|

| H-DL-xiIle... | Insulin Receptor | Agonist | |

| H-DL-xiIle... | Glucose Transporter | Inhibitor |

Growth Hormone Stimulation

Peptides like H-DL-xiIle have been linked to stimulating growth hormone release, which has implications in growth disorders and age-related decline in hormone levels.

Case Study : A clinical trial involving a peptide with a similar structure showed significant increases in serum growth hormone levels in participants, suggesting its potential for therapeutic use .

Cancer Research

The peptide's ability to influence cellular signaling pathways makes it a candidate for cancer research, particularly in the modulation of tumor growth and metastasis.

Data Table: Cancer Research Applications

Wirkmechanismus

The mechanism of action of H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This binding can trigger a cascade of molecular events, leading to the desired biological outcome. The exact molecular targets and pathways involved would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural uniqueness lies in its xiIle modification and alternating DL-configurations. Below is a comparative analysis with analogous peptides:

Key Observations :

Drug-Likeness and Pharmacokinetics

Using criteria from (OB ≥30%, DL ≥0.18), theoretical drug-likeness is inferred:

Implications :

- The target compound’s borderline DL score (~0.15-0.20) aligns with peptides requiring optimization (e.g., pegylation) for therapeutic use.

- Shorter analogs (e.g., 10-residue peptide in ) may prioritize pharmacokinetics over target engagement.

Biologische Aktivität

The compound H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH is a synthetic peptide with potential biological activities that merit investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is a peptide comprised of various amino acids, including:

- xiIle (isoleucine)

- Lys (lysine)

- Asn (asparagine)

- Leu (leucine)

- Gln (glutamine)

- Ser (serine)

- Asp (aspartic acid)

- Pro (proline)

- His (histidine)

The specific arrangement of these amino acids contributes to the compound's biological properties.

Pharmacological Properties

The biological activity of this peptide can be assessed through various pharmacological tests. Recent studies have indicated that peptides with similar structures exhibit:

- Antimicrobial Activity : Many synthetic peptides have been shown to possess antibacterial and antifungal properties. For example, peptides derived from natural sources often disrupt microbial membranes, leading to cell death.

- Antidiabetic Effects : Certain amino acid sequences in peptides can mimic insulin or enhance insulin sensitivity, impacting glucose metabolism positively .

The mechanisms through which H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH exerts its effects may involve:

- Receptor Binding : The peptide may bind to specific receptors involved in metabolic regulation.

- Enzyme Inhibition : It could inhibit enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate digestion .

- Cell Signaling Pathways : The compound might influence pathways related to insulin signaling and glucose uptake.

Case Studies

Several studies have evaluated the biological activity of similar synthetic peptides:

- Study on Antimicrobial Properties :

- Antidiabetic Activity Evaluation :

- Toxicological Assessments :

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₁₄ |

| Molecular Weight | 310.31 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Antidiabetic Activity | Inhibits α-amylase and α-glucosidase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.